N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-2-29-20-5-3-19(4-6-20)26-8-7-25(22(26)28)15-21(27)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h3-6,16-18H,2,7-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUPKYDNYQHEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple stepsThe reactions are often carried out in acidic media to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is , with a molecular weight of approximately 344.41 g/mol.
Anti-Viral Activity
Research has indicated that adamantane derivatives exhibit significant anti-viral properties. For instance, compounds similar to this compound have been shown to inhibit viruses such as Influenza A and HIV. A study highlighted that adamantane-based analogs were effective against drug-resistant strains of Mycobacterium tuberculosis .
Anti-Bacterial Properties
The imidazolidinone core is known for its antibacterial effects. In vitro studies have demonstrated that derivatives of this compound exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance antibacterial efficacy .
Cancer Research
Compounds containing the imidazolidine structure have been investigated for their anti-cancer properties. The hybrid nature of this compound suggests it may act through multiple mechanisms, potentially targeting different pathways involved in tumor growth and metastasis .
Enzyme Inhibition Studies
The compound's structural features allow it to interact with specific enzymes, making it a valuable tool in biochemical research. It has been studied for its potential as an enzyme inhibitor, which could lead to therapeutic applications in various diseases where enzyme regulation is critical .
Table 1: Summary of Biological Activities
Table 2: Structure Comparison with Related Compounds
| Compound Name | Structure Feature | Activity Type |
|---|---|---|
| N-(adamantan-1-yl)-2-[3-(4-methoxyphenyl)...] | Methoxy group on phenyl | Enhanced activity |
| N-(adamantan-1-yl)-2-[3-(4-hydroxyphenyl)...] | Hydroxy group instead of methoxy | Different activity |
Case Study 1: Anti-Viral Efficacy
In a recent study, a series of adamantane derivatives were synthesized and tested against Influenza A virus. The results indicated that modifications at the phenyl ring significantly enhanced antiviral activity, with this compound showing promising results against resistant strains .
Case Study 2: Bacterial Resistance
Another investigation focused on the antibacterial effects of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound exhibited potent activity, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known to inhibit viral entry by binding to the virus and preventing its attachment to host cell receptors . Additionally, the compound’s structure allows it to form hydrogen bonds, which can influence its interactions with various biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantane-based acetamides exhibit structural diversity, primarily in their substituents and heterocyclic systems. Below is a detailed comparison:
Key Structural Differences
*Molecular weight estimated based on formula (C₂₃H₃₁N₃O₃).
Physicochemical and Pharmacological Properties
- Solubility : The 4-ethoxyphenyl group in the target compound may improve aqueous solubility compared to bromophenyl or methoxybenzothiazole analogs due to its polar ether linkage .
- Crystal Packing: Benzothiazole derivatives form H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions, enhancing thermal stability . The target compound’s imidazolidinone ring may enable similar intermolecular interactions.
- Bioactivity: Adamantane derivatives with heterocycles (e.g., benzothiazole, imidazolidinone) often exhibit antimicrobial or antiviral activity. For example, thieno-pyrimidinone analogs show promise as kinase inhibitors , while γ-AApeptides demonstrate antimicrobial effects .
Biological Activity
N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features an adamantane moiety, which is known for its unique three-dimensional structure, contributing to the compound's biological properties. The imidazolidinone core is significant for its stability and reactivity, while the ethoxyphenyl group may enhance interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The imidazolidinone structure allows for the formation of hydrogen bonds and other interactions that can modulate enzyme activity. This modulation can lead to inhibition or activation of various biochemical pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For example, studies have demonstrated its ability to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in cortisol metabolism. In vitro studies suggest that it can inhibit 11β-HSD1 significantly, with IC50 values comparable to established inhibitors like carbenoxolone .
- Antiproliferative Effects : Preliminary investigations suggest that derivatives of this compound may exhibit antiproliferative effects against certain cancer cell lines. This activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell growth and proliferation.
- Anti-inflammatory Properties : The compound is being explored for its anti-inflammatory effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Inhibition of 11β-HSD Isoforms
A study focused on the inhibition of 11β-HSD isoforms reported that related compounds exhibited over 50% inhibition of 11β-HSD1 at a concentration of 10 µM. The most active derivative achieved an IC50 value of 0.31 µM, indicating strong potential for therapeutic applications in metabolic disorders .
Study 2: Anticancer Activity
In another investigation, derivatives were tested against various cancer cell lines. Results indicated that some derivatives showed significant cytotoxicity, suggesting a potential role in cancer therapy .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, and how can reaction yields be optimized?
The synthesis of adamantane-containing acetamides typically involves coupling reactions between adamantane-derived intermediates and functionalized aromatic precursors. For example, analogous compounds (e.g., N-adamantyl acetamide derivatives) are synthesized via nucleophilic substitution or condensation reactions, such as refluxing 1-(1-adamantylacetyl)-1H-imidazole with aryl amines in chloroform . Yields (11–51%) depend on reaction time, solvent choice, and purification methods. Optimization strategies include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign adamantane proton signals (δ ~1.5–2.0 ppm) and ethoxyphenyl aromatic protons (δ ~6.8–7.4 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR Spectroscopy : Identify carbonyl stretches (1668 cm⁻¹ for amide C=O) . Discrepancies between experimental and theoretical data can be resolved via X-ray crystallography, which provides unambiguous bond lengths and angles .
Advanced Research Questions
Q. How does the adamantane moiety influence the compound’s crystallographic packing and intermolecular interactions?
Adamantane’s rigid, hydrophobic structure promotes unique packing motifs. In analogous structures, adamantyl groups adopt gauche conformations relative to the acetamide core, creating steric hindrance that limits rotational freedom. Intermolecular interactions include:
- Classical H-bonds : N–H⋯N bonds between amide groups form dimers (distance: ~2.9 Å) .
- Non-classical interactions : C–H⋯O and sulfur-sulfur contacts (3.62 Å) stabilize ribbon-like crystal architectures .
- Conformational analysis : Dihedral angles (N–C–C–C: −96.5° to −100.3°) highlight restricted rotation .
Q. What challenges arise in computational modeling of this compound’s reactivity, and how can they be mitigated?
Computational studies face:
- Conformational flexibility : The imidazolidinone ring and ethoxyphenyl group introduce multiple rotatable bonds. Use DFT-based geometry optimization (e.g., B3LYP/6-31G*) to identify low-energy conformers.
- Solvent effects : Polarizable continuum models (PCM) improve accuracy for solvation-free energy predictions.
- Docking studies : For biological targets (e.g., CXCR3-like receptors), validate poses with molecular dynamics simulations .
Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?
Case example: If NMR suggests rotational freedom but X-ray shows rigidity:
- Dynamic NMR : Variable-temperature studies detect signal splitting due to slow rotation.
- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., π-stacking vs. H-bonding) from crystallographic data .
- Cross-validation : Compare DFT-calculated IR spectra with experimental data to validate computational models.
Methodological Considerations
Q. What strategies are recommended for resolving low yields during imidazolidinone ring formation?
- By-product analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates).
- Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency.
- Protecting groups : Temporarily block reactive sites (e.g., ethoxy phenyl) to prevent undesired coupling .
Q. How should researchers approach structural refinement when crystallographic data indicates twinning or disorder?
- SHELXL refinement : Use TWIN and BASF commands to model twinned crystals .
- Occupancy refinement : Partially occupy disordered adamantane positions to minimize R-factors.
- Validation tools : Check PLATON/ADDSYM for missed symmetry elements .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
